2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups . It contains a total of 52 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 3 double bonds, and 17 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .Scientific Research Applications
Molecular Probes for Adenosine Receptors
Research has demonstrated the development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives for the human A(2A) adenosine receptor (AR). These derivatives exhibit high affinity and selectivity as antagonists, with modifications to the phenyl group improving pharmacological utility. Such compounds have been utilized for A(2A)AR-related studies, highlighting their potential in neurological and cardiovascular research (Kumar et al., 2011).
Anticonvulsant Activity
The synthesis and testing of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity have been reported. These compounds showed promising results against maximal electroshock-induced seizures in rats, suggesting their potential in developing new antiepileptic drugs (Kelley et al., 1995).
Antiasthma Agents
Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were found to act as mediator release inhibitors, pointing to their potential in treating asthma and related respiratory conditions (Medwid et al., 1990).
Herbicidal Activity
Research on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential agricultural applications of such compounds in managing weed growth (Moran, 2003).
Insecticidal Agents
A study on bioactive sulfonamide thiazole derivatives, incorporating pyrazole, thiazole, and triazolo[4,3-a]pyrimidine structures, explored their use as insecticidal agents against the cotton leafworm. This research underlines the potential of such compounds in pest management strategies (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met kinase .
Mode of Action
It can be inferred from related compounds that it may interact with its target through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds . These studies could provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability.
Result of Action
Related compounds have demonstrated inhibitory activity against various targets, suggesting that this compound may also exert inhibitory effects on its target .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-2-7-18-13(23)10-25-16-20-19-14-15(24)21(8-9-22(14)16)12-5-3-11(17)4-6-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUNVNLYIVYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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